molecular formula C9H16Cl2N2O B1403403 1-(3-Furylmethyl)piperazine dihydrochloride CAS No. 777829-43-3

1-(3-Furylmethyl)piperazine dihydrochloride

Cat. No. B1403403
M. Wt: 239.14 g/mol
InChI Key: QOWMZSNDJWKPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Furylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1864056-04-1 . It has a molecular weight of 239.14 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 239.14 . The IUPAC name is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-(3-furylmethyl)piperazine, focusing on their antidepressant and antianxiety activities. These derivatives were synthesized using a series of chemical reactions and their structures confirmed through various spectroscopic methods. The antidepressant activities were evaluated using Porsolt’s behavioral despair test on mice, and antianxiety activity was assessed using the plus maze method. The findings suggest potential therapeutic applications in mental health treatment (Kumar et al., 2017).

Preparation Methods

Research by Ning-wei (2006) discussed two synthetic methods for preparing 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate. The study explored different reaction processes and evaluated the quality and yield of the final product. This provides insights into efficient synthesis methods for compounds related to 1-(3-Furylmethyl)piperazine dihydrochloride (Li Ning-wei, 2006).

Molecular Structure Analysis

Betz et al. (2011) conducted a study on the molecular structure of a piperazine derivative, Opipramol dihydrochloride. They analyzed the crystal structure and discussed the hydrogen bonding and other interactions within the compound. Such studies are essential for understanding the chemical and physical properties of piperazine derivatives (Betz et al., 2011).

Dopamine Uptake Inhibition

A study by Ironside et al. (2002) on the dopamine uptake inhibitor GBR-12909, which is structurally related to 1-(3-Furylmethyl)piperazine dihydrochloride, described the development of a robust synthesis process for this compound. This work highlights the importance of such compounds in neurological research and drug development (Ironside et al., 2002).

HIV-1 Reverse Transcriptase Inhibitors

Research by Romero et al. (1994) involved the synthesis and evaluation of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This study underscores the potential of piperazine derivatives, including those related to 1-(3-Furylmethyl)piperazine dihydrochloride, in antiviral therapy (Romero et al., 1994).

properties

IUPAC Name

1-(furan-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWMZSNDJWKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Furylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Furylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Furylmethyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Furylmethyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Furylmethyl)piperazine dihydrochloride
Reactant of Route 5
1-(3-Furylmethyl)piperazine dihydrochloride
Reactant of Route 6
1-(3-Furylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.